(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through a series of steps including halogenation, nucleophilic substitution, and hydroboration .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of palladium catalysts is common in these processes to facilitate the cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is extensively used in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura cross-coupling reactions. The boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- 2-Chloropyridin-3-ylboronic acid
Uniqueness: Compared to similar compounds, (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid offers unique reactivity due to the presence of both the pyrazole and chloropyridine moieties. This dual functionality allows for more versatile applications in organic synthesis .
Properties
Molecular Formula |
C8H7BClN3O2 |
---|---|
Molecular Weight |
223.42 g/mol |
IUPAC Name |
[1-(2-chloropyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-8-3-7(1-2-11-8)13-5-6(4-12-13)9(14)15/h1-5,14-15H |
InChI Key |
QOVITHRSNRLJOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC(=NC=C2)Cl)(O)O |
Origin of Product |
United States |
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